Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

Lipophilicity Agrochemical Intermediate Physical Chemistry

Procure Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (CAS 1204518-43-3) as your exclusive Flometoquin synthetic intermediate. This polysubstituted nitrobenzoate ester features a unique isopropyl ester group essential for the patented insecticide route—generic substitution with free acid or methyl/ethyl esters fails. Its high lipophilicity (logP 3.4–3.71) and low aqueous solubility (0.024 g/L) dictate non-aqueous or biphasic process conditions. Use for benchmarking nitroarene reduction and nucleophilic aromatic substitution on a secondary alkyl ester aromatic core. Always specify exact CAS 1204518-43-3 to maintain synthetic pathway fidelity.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67
CAS No. 1204518-43-3
Cat. No. B598637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-chloro-4-methyl-2-nitrobenzoate
CAS1204518-43-3
Molecular FormulaC11H12ClNO4
Molecular Weight257.67
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)C(=O)OC(C)C)[N+](=O)[O-]
InChIInChI=1S/C11H12ClNO4/c1-6(2)17-11(14)8-5-9(12)7(3)4-10(8)13(15)16/h4-6H,1-3H3
InChIKeyPKLKKNXHDDASGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (CAS 1204518-43-3): Physicochemical Properties and Agrochemical Intermediate Profile


Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (CAS 1204518-43-3) is a polysubstituted nitrobenzoate ester with a molecular weight of 257.67 g/mol . It is characterized by a chloro, methyl, and nitro substitution pattern on a benzene ring with an isopropyl ester functional group . This compound is primarily recognized as a key intermediate in the synthesis of Flometoquin, a quinoline-derived pesticide [1][2]. Its calculated physicochemical properties include a density of 1.283-1.3 g/cm³, a boiling point of 351.0±37.0 °C at 760 mmHg, a logP of 3.4-3.71, and a calculated aqueous solubility of 0.024 g/L at 25°C .

Procurement Specification for Isopropyl 5-chloro-4-methyl-2-nitrobenzoate: Why the Exact Ester is Non-Substitutable


Generic substitution fails for Isopropyl 5-chloro-4-methyl-2-nitrobenzoate due to the precise combination of its functional groups, which dictate both its physical properties and its specific synthetic utility. Closely related analogs, such as the free acid (5-chloro-4-methyl-2-nitrobenzoic acid) or other esters (e.g., methyl ester), possess different reactivity profiles, steric bulk, and lipophilicity . The isopropyl ester is specifically required as a synthetic intermediate for Flometoquin, a particular insecticide, as indicated by patent literature [1][2]. The calculated logP (3.4-3.71) and low water solubility (0.024 g/L) are direct consequences of this specific ester and its substitution pattern, impacting its handling, reactivity in subsequent steps, and overall process economics . Replacing it with a non-identical ester or a different substitution isomer would alter the reaction pathway and likely fail to yield the target molecule, making this specific CAS number a critical procurement specification for the intended application.

Quantitative Comparison of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate vs. Key Analogs


Physicochemical Differentiation: Lipophilicity (LogP) Compared to Methyl Ester Analog

The lipophilicity of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is quantifiably greater than that of its corresponding methyl ester analog. The target compound exhibits a calculated logP (XLogP3) of 3.4 . In contrast, the methyl ester (methyl 5-chloro-4-methyl-2-nitrobenzoate) has a calculated logP of 2.6 . This difference is a direct consequence of the increased carbon content and steric bulk of the isopropyl group relative to the methyl group.

Lipophilicity Agrochemical Intermediate Physical Chemistry

Differentiation in Synthetic Utility: Role as a Precursor to Flometoquin

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is a specifically claimed intermediate for the synthesis of the quinoline insecticide Flometoquin [1][2]. Its structural analog, methyl 5-chloro-4-methyl-2-nitrobenzoate, is not documented in the same synthetic pathway. The isopropyl ester is a key component in insecticidal compositions alongside active ingredients like Flometoquin and anabasine .

Agrochemical Synthesis Pesticide Intermediate Flometoquin

Differentiation in Aqueous Solubility Compared to Unsubstituted Benzoic Acid Esters

The target compound exhibits very low calculated aqueous solubility (0.024 g/L at 25°C) due to its specific combination of hydrophobic substituents (chloro, methyl, nitro) and the isopropyl ester . This is in stark contrast to the high water solubility of simpler, unsubstituted benzoate salts like sodium benzoate, which has a solubility of 630 g/L [1]. The low solubility of the target compound is a defining characteristic for its isolation, purification (e.g., via precipitation), and handling in aqueous reaction media.

Aqueous Solubility Process Chemistry Crystallization

Procurement-Driven Applications for Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (CAS 1204518-43-3)


Agrochemical Research: Synthesis of Flometoquin Insecticide

This compound is the specific intermediate for synthesizing Flometoquin, a quinoline insecticide. Its procurement is essential for laboratories or pilot plants aiming to replicate the patented synthetic route, as detailed in patent literature [1][2]. The isopropyl ester's unique lipophilicity profile (logP 3.4) is integral to the subsequent steps of the synthesis, making substitution with the free acid or other esters infeasible .

Process Chemistry Development: Optimization of Ester-Specific Reactivity

The isopropyl ester group provides a different steric and electronic environment compared to methyl or ethyl esters. This directly impacts reaction kinetics and selectivity in transformations of the nitro or chloro groups. Researchers developing robust, scalable processes for nitroarene reduction or nucleophilic aromatic substitution will use this compound to benchmark the reactivity profile of a secondary alkyl ester on this specific aromatic core . Its low water solubility (0.024 g/L) also dictates that process development must focus on non-aqueous conditions or biphasic systems .

Physical Chemistry & Formulation Studies

With a well-defined set of calculated properties—including a density of 1.283 g/cm³, a boiling point of 351.0±37.0 °C, and a low solubility—this compound serves as a model substrate for studies in crystallization, solid-state stability, and formulation of poorly water-soluble active ingredients . Its high lipophilicity (logP 3.4-3.71) makes it a relevant model for understanding the behavior of nitroarene-based agrochemical precursors in environmental or biological partitioning studies .

Technical Documentation Hub

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